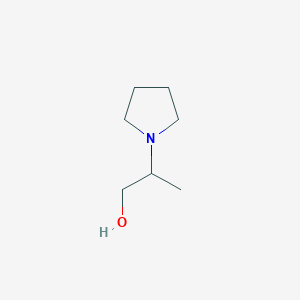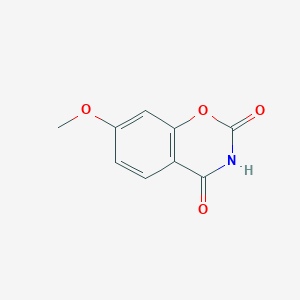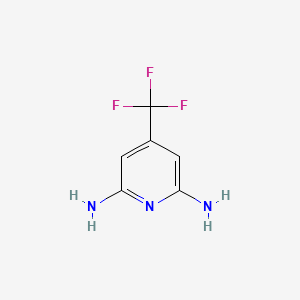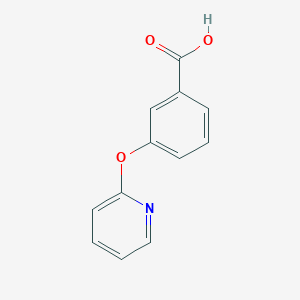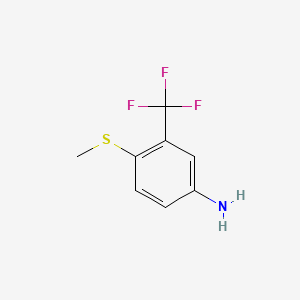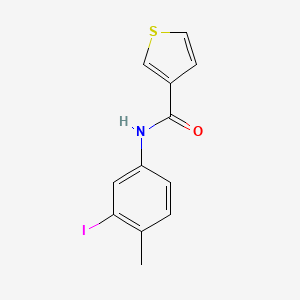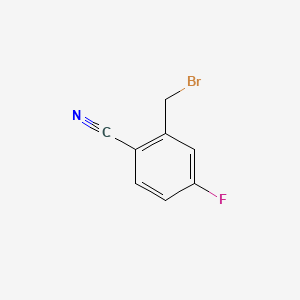
2-Cyano-5-fluorobenzyl bromide
Overview
Description
2-Cyano-5-fluorobenzyl bromide is a chemical compound with the molecular formula C8H5BrFN and a molecular weight of 214.03 . It appears as a white to yellow solid and is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves the use of 2-methyl-4-fluorobenzonitrile as a starting material. The reaction is carried out in carbon tetrachloride with the addition of p-toluene sulfonic acid and N-bromo succinimide (NBS). The reaction is completed after heating for 4 hours .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromomethyl group, a fluorine atom, and a cyano group . The exact mass of the molecule is 212.958939 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it’s known that this compound can be used as a pharmaceutical intermediate . This suggests that it can participate in various chemical reactions to produce different pharmaceutical compounds.Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 . It has a boiling point of 264.5±25.0 °C at 760 mmHg and a melting point of 69 °C . The compound has a flash point of 113.7±23.2 °C .Scientific Research Applications
1. Synthesis and Crystal Structure Analysis
2-Cyano-5-fluorobenzyl bromide plays a role in the synthesis of complex organic compounds. For instance, it is used in the synthesis of 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, which has potential as an anticancer agent. This compound's structure was characterized using various methods including NMR, FT-IR, MS, and X-ray single-crystal diffraction (Mohideen et al., 2017).
2. Organic Chemistry Reactions
In organic chemistry, this compound is involved in reactions such as alkylation of sulfamic esters under liquid–liquid phase transfer conditions, enabling the preparation of N-dialkyled products or corresponding ethers (Debbabi et al., 2005).
3. Radiopharmaceuticals Synthesis
It's also utilized in the synthesis of labeled synthons for radiopharmaceuticals. For example, the preparation of [18F]fluororinated analog of a benzamide neuroleptic, a compound used in medical imaging, involves this compound (Hatano et al., 1991).
4. Intermediate in Drug Synthesis
Furthermore, this chemical is an important intermediate in the synthesis of drugs like prasugrel, a medication used to prevent blood clots (Liao Lun-hui, 2009).
Safety and Hazards
2-Cyano-5-fluorobenzyl bromide is harmful if swallowed, in contact with skin, and if inhaled . It causes severe skin burns and eye damage . In case of skin contact, it’s recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, rinse cautiously with water for several minutes . If swallowed, rinse mouth but do not induce vomiting .
properties
IUPAC Name |
2-(bromomethyl)-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCAGFNTASDQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621181 | |
| Record name | 2-(Bromomethyl)-4-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
421552-12-7 | |
| Record name | 2-(Bromomethyl)-4-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)-4-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

